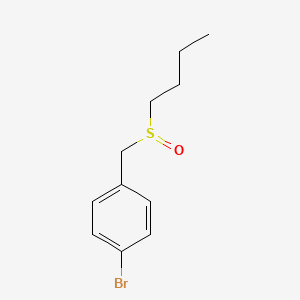

1-Bromo-4-(butylsulfinylmethyl)benzene

Beschreibung

Historical Context of Aryl Bromides in Synthetic Organic Chemistry

Aryl bromides, a subclass of aryl halides, have a rich history in synthetic organic chemistry. doubtnut.com Initially, their utility was somewhat limited due to their lower reactivity compared to their iodide counterparts. However, the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, revolutionized their role. These reactions demonstrated that the carbon-bromine bond in aryl bromides could be selectively activated to form new carbon-carbon and carbon-heteroatom bonds, making them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. chemicalbook.comresearchgate.netresearchgate.net The Gatterman reaction, which can convert diazonium salts into bromobenzenes, also represents a classical method for their preparation. doubtnut.com

The Diverse Roles of Sulfinyl Functional Groups in Chemical Transformations

The sulfinyl group (>S=O) is a polar functional group that imparts unique chemical properties to the molecules in which it is present. nih.gov Sulfoxides, which contain a sulfinyl group attached to two carbon atoms, are not merely oxidation products of sulfides but are also valuable intermediates and chiral auxiliaries in their own right. nih.govgoogle.com The sulfur atom in a sulfoxide (B87167) is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. mdpi.com Sulfinyl groups can act as directing groups in electrophilic aromatic substitution and as precursors to other functional groups through reactions like elimination and reduction. nih.gov Recent research has also explored the generation and application of sulfinyl radicals in organic synthesis. nih.gov

Structural and Synthetic Significance of 1-Bromo-4-(butylsulfinylmethyl)benzene in Contemporary Organic Synthesis

This compound is a bifunctional molecule that combines the reactivity of an aryl bromide with the unique characteristics of a sulfoxide. Its structure, featuring a brominated benzene (B151609) ring and a butylsulfinylmethyl substituent, makes it a valuable building block in modern synthetic chemistry.

A plausible and common method for the synthesis of aryl sulfoxides is the controlled oxidation of the corresponding aryl sulfide (B99878). researchgate.net In the case of this compound, this would involve the oxidation of 1-bromo-4-(butylthiomethyl)benzene.

The synthetic utility of this compound lies in its potential to undergo a variety of chemical transformations. The aryl bromide moiety can participate in a range of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The sulfinyl group, being a chiral center, can be utilized in asymmetric synthesis. Furthermore, the entire butylsulfinylmethyl group can influence the reactivity and properties of the benzene ring and can be a target for further functionalization.

Interactive Data Tables

Below are data tables summarizing key information for this compound and a related compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1280786-57-3 | acs.org |

| Molecular Formula | C₁₁H₁₅BrOS | acs.orgcymitquimica.com |

| Molecular Weight | 275.21 g/mol | cymitquimica.com |

| Synonyms | Benzene, 1-bromo-4-[(butylsulfinyl)methyl]-; 1-Bromo-4-((butylsulfinyl)methyl)benzene | cymitquimica.com |

| InChI | InChI=1S/C11H15BrOS/c1-2-3-8-14(13)9-10-4-6-11(12)7-5-10/h4-7H,2-3,8-9H2,1H3 | cymitquimica.com |

| InChIKey | JWNSEDQFGZSOBQ-UHFFFAOYSA-N | cymitquimica.com |

Table 2: Physicochemical Properties of 1-Bromo-4-(butylthiomethyl)benzene

| Property | Value | Source |

| CAS Number | 25752-90-3 | chemicalbook.com |

| Molecular Formula | C₁₀H₁₃BrS | chemicalbook.com |

| Molecular Weight | 245.18 g/mol | chemicalbook.com |

| Synonyms | Benzene, 1-bromo-4-[(1,1-dimethylethyl)thio]- | chemicalbook.com |

| Boiling Point | 75 °C @ 0.5 Torr | chemicalbook.com |

| Density | 1.2950 g/cm³ | chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-(butylsulfinylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrOS/c1-2-3-8-14(13)9-10-4-6-11(12)7-5-10/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNSEDQFGZSOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682186 | |

| Record name | 1-Bromo-4-[(butane-1-sulfinyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-57-3 | |

| Record name | Benzene, 1-bromo-4-[(butylsulfinyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-[(butane-1-sulfinyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 4 Butylsulfinylmethyl Benzene

Strategies for Aromatic Ring Bromination and Alkylation

The initial phase in the synthesis of 1-Bromo-4-(butylsulfinylmethyl)benzene involves the construction of a 1-bromo-4-alkylbenzene core. This can be achieved through various methods, including electrophilic aromatic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution Approaches for Monobromination of Benzene (B151609) Derivatives

Electrophilic aromatic substitution (EAS) is a fundamental method for the direct bromination of aromatic rings. When starting with an unsubstituted benzene ring, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is required to polarize the bromine molecule, generating a potent electrophile (Br⁺) that can attack the electron-rich benzene ring. chemrxiv.orggmu.edurhhz.net The reaction proceeds through a resonance-stabilized carbocation intermediate, known as an arenium ion, before loss of a proton restores aromaticity and yields bromobenzene. rhhz.net

Alternatively, if starting with an alkylbenzene such as toluene (B28343), the alkyl group, being an activating and ortho-, para-directing group, facilitates the reaction. quora.comslideserve.comquora.com Bromination of toluene in the presence of a Lewis acid catalyst typically yields a mixture of ortho- and para-bromotoluene, with the para isomer being the major product due to reduced steric hindrance. quora.com

| Substrate | Brominating Agent | Catalyst | Solvent | Temperature | Yield of p-isomer | Reference |

| Benzene | Br₂ | FeBr₃ | - | Room Temp. | - | chemrxiv.org |

| Toluene | Br₂ | Fe | Dark | Room Temp. | Major product | quora.com |

| Toluene | Br₂ | FeBr₃ | - | - | Major product | quora.com |

Table 1: Examples of Electrophilic Bromination of Benzene Derivatives.

Introduction of the Butyl Side Chain via Friedel-Crafts Reactions and Alkylation Procedures

The introduction of the butyl side chain can be accomplished through Friedel-Crafts reactions. mdpi.comthieme-connect.debyjus.commasterorganicchemistry.com Friedel-Crafts alkylation involves the reaction of an alkyl halide (e.g., 1-chlorobutane) with an aromatic ring in the presence of a Lewis acid catalyst. byjus.com However, a significant drawback of this method is the propensity for carbocation rearrangements, which can lead to a mixture of isomeric products. thieme-connect.deyoutube.com For instance, the reaction of benzene with 1-chlorobutane (B31608) can yield both n-butylbenzene and sec-butylbenzene.

A more controlled approach is the Friedel-Crafts acylation, where an acyl halide (e.g., butanoyl chloride) reacts with the aromatic ring to form a ketone (e.g., 4-bromo-1-butyrylbenzene). slideserve.comvaia.comtcd.ieblogspot.com This reaction does not suffer from rearrangements. The resulting ketone can then be reduced to the desired alkyl chain using methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). vedantu.comannamalaiuniversity.ac.inorgoreview.comyoutube.com This two-step acylation-reduction sequence provides a more reliable route to the desired 1-bromo-4-butylbenzene.

| Aromatic Substrate | Acylating/Alkylating Agent | Catalyst | Reaction Type | Product | Reference |

| Bromobenzene | Acetic anhydride (B1165640) | AlCl₃ | Acylation | 4-Bromoacetophenone | slideserve.comvaia.comtcd.ie |

| Benzene | Butanoyl chloride | AlCl₃ | Acylation | Butyrophenone | blogspot.com |

| Benzene | 1-Chlorobutane | AlCl₃ | Alkylation | n-Butylbenzene & sec-Butylbenzene | youtube.com |

Table 2: Examples of Friedel-Crafts Reactions for Introducing Alkyl/Acyl Groups.

Advanced Coupling Reactions for Aryl-Alkyl Bond Formation

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-carbon bonds, providing an alternative to classical methods.

Palladium-catalyzed cross-coupling reactions, such as the Kumada, Suzuki, and Negishi reactions, are highly efficient for forming aryl-alkyl bonds. The Kumada coupling, for instance, utilizes a Grignard reagent (e.g., butylmagnesium bromide) and an aryl halide (e.g., bromobenzene) in the presence of a palladium or nickel catalyst. rhhz.netwikipedia.orgorganic-chemistry.orgscispace.com

The Suzuki coupling involves the reaction of an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester (e.g., butylboronic acid), catalyzed by a palladium complex. nih.govmdpi.comresearchgate.net These reactions are known for their high functional group tolerance and stereospecificity.

| Aryl Halide | Organometallic Reagent | Catalyst | Ligand | Solvent | Yield | Reference |

| Bromobenzene | tert-Butylmagnesium chloride | NiCl₂·(H₂O)₁.₅ | - | THF | Good | rhhz.net |

| 4-Bromobenzyl acetate | Phenylboronic acid | Pd(OAc)₂ | SPhos | Toluene | High | nih.gov |

| Aryl bromides | tert-Butylmagnesium chloride | NiCl₂ | - | THF | Moderate to Excellent | rhhz.net |

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions.

Other metal-catalyzed reactions can also be employed. For example, nickel-catalyzed cross-coupling reactions have shown promise in forming C(sp²)-C(sp³) bonds and are often a more economical alternative to palladium. rhhz.netorganic-chemistry.orgscispace.com These reactions can couple aryl halides with Grignard reagents under specific conditions to yield the desired alkylated aromatic products.

Formation of the Sulfinylmethyl Moiety

A crucial step in the synthesis is the introduction of the butylsulfinylmethyl group. A highly plausible and direct route involves the preparation of 4-bromobenzyl butyl sulfide (B99878), followed by its selective oxidation to the corresponding sulfoxide (B87167).

This pathway can commence with the radical bromination of p-bromotoluene at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide to yield 4-bromobenzyl bromide. masterorganicchemistry.comsciforum.netresearchgate.netnumberanalytics.comcommonorganicchemistry.com Subsequently, a nucleophilic substitution reaction of 4-bromobenzyl bromide with sodium or lithium butanethiolate, generated from butanethiol and a base, would afford 4-bromobenzyl butyl sulfide. mdpi.comorganic-chemistry.orgrsc.org

The final and key transformation is the selective oxidation of the sulfide to the sulfoxide. This oxidation must be carefully controlled to prevent over-oxidation to the corresponding sulfone. A variety of reagents are available for this purpose, including hydrogen peroxide (H₂O₂) in the presence of a catalyst or in a suitable solvent like acetic acid, sodium periodate (B1199274) (NaIO₄), and meta-chloroperoxybenzoic acid (mCPBA). nih.govnih.govnih.govreddit.comoup.comorientjchem.orgresearchgate.netjsynthchem.comresearchgate.net The choice of oxidant and reaction conditions is critical to achieve high selectivity for the sulfoxide. For example, using one equivalent of the oxidizing agent at controlled temperatures often favors the formation of the sulfoxide.

| Sulfide Substrate | Oxidizing Agent | Catalyst/Solvent | Temperature | Product | Yield | Reference |

| Various sulfides | H₂O₂ | Glacial Acetic Acid | Room Temp. | Sulfoxides | 90-99% | nih.gov |

| Alkyl aryl sulfides | H₂O₂ | Mn₂ZnO₄ spinel/Ethanol | Room Temp. | Sulfoxides | High | jsynthchem.com |

| Thioethers | H₅IO₆ | Dichloromethane | 40 °C | Sulfoxides | 99% | nih.gov |

| Thioanisole | NaIO₄ | Methanol | - | Methyl phenyl sulfoxide | - | reddit.com |

| Benzyl (B1604629) phenyl sulfide | H₂O₂ | Acetonitrile (B52724) | - | Benzyl phenyl sulfone | High | orientjchem.org |

Table 4: Examples of Oxidation of Sulfides to Sulfoxides.

Synthesis of Benzylic Halide Intermediates

The synthesis of this compound typically begins with the preparation of a reactive benzylic halide intermediate derived from 4-bromotoluene (B49008) or a related precursor. These halides serve as electrophiles for the subsequent introduction of the sulfur-containing moiety.

A common and effective method for this transformation is the free-radical bromination of 4-bromotoluene. This reaction selectively introduces a bromine atom at the benzylic position, yielding 1-bromo-4-(bromomethyl)benzene. byjus.com The process is typically initiated by ultraviolet (UV) light or a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a bromine source like N-bromosuccinimide (NBS). The reaction proceeds via a free-radical chain mechanism, involving initiation, propagation, and termination steps. byjus.comyoutube.com The selectivity for benzylic bromination over aromatic bromination is a key feature of this method. masterorganicchemistry.com

Alternatively, 1-bromo-4-(chloromethyl)benzene can be synthesized and utilized as the benzylic halide intermediate. chlorobenzene.ltdnist.gov This can be achieved through the chloromethylation of bromobenzene, although this method often involves hazardous reagents like formaldehyde (B43269) and hydrogen chloride. A multi-step synthesis starting from p-bromobenzyl alcohol, which is then chlorinated, offers another route, though it increases the number of synthetic steps. chlorobenzene.ltd

Another potential intermediate is 1-bromo-4-(iodomethyl)benzene . biosynth.comsigmaaldrich.com This compound can be prepared from the corresponding benzyl chloride via the Finkelstein reaction, where the chloride is displaced by an iodide ion, typically from sodium iodide in acetone. datapdf.com The higher reactivity of the iodo group can be advantageous in subsequent nucleophilic substitution steps.

Table 1: Synthesis of Benzylic Halide Intermediates

| Starting Material | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| 4-Bromotoluene | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl₄, heat or UV light | 1-Bromo-4-(bromomethyl)benzene | Selective benzylic bromination via a free-radical mechanism. |

| Bromobenzene | Formaldehyde, HCl | 1-Bromo-4-(chloromethyl)benzene | Direct chloromethylation, though often involves hazardous materials. |

| 1-Bromo-4-(chloromethyl)benzene | Sodium Iodide (NaI), Acetone | 1-Bromo-4-(iodomethyl)benzene | Halogen exchange reaction (Finkelstein reaction). |

Oxidation of Corresponding Sulfides to Sulfoxides

A crucial step in many synthetic routes to this compound is the oxidation of the corresponding sulfide, 1-bromo-4-(butylthiomethyl)benzene. This transformation requires careful control to prevent over-oxidation to the sulfone. A variety of reagents and methods are available for this selective oxidation.

**Hydrogen peroxide (H₂O₂) ** is a common and environmentally benign oxidant for converting sulfides to sulfoxides. wikipedia.org The reaction is often carried out in a suitable solvent like acetic acid or methanol. While effective, the reaction conditions, such as temperature and stoichiometry, must be carefully managed to maximize the yield of the sulfoxide and minimize the formation of the sulfone byproduct. researchgate.netacs.orgcapes.gov.brrsc.org

Other established methods for sulfide oxidation include the use of Swern oxidation reagents or related protocols. wikipedia.orgorganic-chemistry.orgadichemistry.comacsgcipr.orgtaylorandfrancis.com These methods typically involve the activation of dimethyl sulfoxide (DMSO) with an electrophile like oxalyl chloride or trifluoroacetic anhydride, followed by reaction with the sulfide. While highly effective and generally mild, these reactions often require cryogenic temperatures and can produce malodorous byproducts. wikipedia.orgorganic-chemistry.org

The Corey-Kim oxidation provides an alternative to the Swern protocol. wikipedia.orgalfa-chemistry.comyoutube.comnrochemistry.comjk-sci.com This method utilizes N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS) to generate the oxidizing species. It can often be performed at slightly higher temperatures than the Swern oxidation but may not be suitable for all substrates. wikipedia.orgalfa-chemistry.com

Table 2: Selected Methods for Sulfide to Sulfoxide Oxidation

| Oxidizing Agent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid or methanol, room temperature | "Green" oxidant, readily available | Risk of over-oxidation to sulfone |

| Swern Oxidation (DMSO, oxalyl chloride, base) | Low temperature (e.g., -78 °C), inert atmosphere | Mild conditions, high yields | Requires cryogenic temperatures, malodorous byproducts |

| Corey-Kim Oxidation (NCS, DMS, base) | Low temperature (e.g., -25 °C), inert atmosphere | Milder than Swern, avoids some toxic reagents | Potential for side reactions with certain substrates |

Nucleophilic Substitution Reactions at the Benzylic Position for Sulfur Incorporation

The incorporation of the sulfur atom is typically achieved through a nucleophilic substitution reaction. Benzylic halides are particularly well-suited for these reactions due to the stability of the potential carbocation intermediate in an Sₙ1 pathway or the accessibility of the benzylic carbon in an Sₙ2 pathway. datapdf.comucalgary.carsc.orglibretexts.org

The most direct approach involves the reaction of a 4-bromobenzyl halide (e.g., 1-bromo-4-(bromomethyl)benzene) with a butylthiolate nucleophile. Sodium or potassium butylthiolate, prepared by treating butanethiol with a strong base like sodium hydride or sodium hydroxide, can readily displace the halide to form 1-bromo-4-(butylthiomethyl)benzene . This reaction is a classic example of a Williamson ether synthesis-type reaction, applied here for the formation of a thioether.

The choice of solvent is important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often favoring Sₙ2 reactions. The reactivity of the benzylic halide follows the expected trend, with the iodide being the most reactive leaving group, followed by bromide and then chloride.

Direct Sulfinylation Methods utilizing Dimethyl Sulfoxide and Related Reagents

While less common for the synthesis of butylsulfinyl compounds, direct sulfinylation methods offer an alternative strategy. Some methods utilize dimethyl sulfoxide (DMSO) as both a solvent and a source of the sulfinyl group, though these typically yield methyl sulfoxides.

A more adaptable approach involves the use of a tert-butyl sulfoxide as a precursor for the sulfinyl group. acs.org In this method, a sulfoxide bearing a tert-butyl group can be activated with a reagent like N-bromosuccinimide (NBS) under acidic conditions. The resulting activated sulfinyl intermediate can then react with a nucleophile. For the synthesis of this compound, a Grignard reagent derived from 4-bromobenzyl bromide could potentially serve as the nucleophile to attack an activated butyl sulfoxide species, though this represents a less conventional route.

Overall Synthetic Pathways to this compound

Convergent Synthesis Routes

In the context of this compound, a convergent strategy would involve:

Fragment A Synthesis: Preparation of a 4-bromobenzyl halide, such as 1-bromo-4-(bromomethyl)benzene, from 4-bromotoluene.

Fragment B Synthesis: Preparation of a butylsulfinyl-containing nucleophile or a precursor. A simple approach would be the generation of sodium butylthiolate from butanethiol and a base.

Fragment Coupling: The reaction of Fragment A with Fragment B to form 1-bromo-4-(butylthiomethyl)benzene, followed by oxidation to the target sulfoxide.

This approach allows for the optimization of the synthesis of each fragment independently before the crucial carbon-sulfur bond-forming step.

Linear Synthesis Pathways

A plausible linear pathway for this compound could start from 4-bromotoluene:

4-Bromotoluene → 1-Bromo-4-(bromomethyl)benzene → 1-Bromo-4-(butylthiomethyl)benzene → this compound

This sequence involves:

Benzylic Bromination: Free-radical bromination of 4-bromotoluene to give 1-bromo-4-(bromomethyl)benzene.

Thioether Formation: Nucleophilic substitution with sodium butylthiolate to yield 1-bromo-4-(butylthiomethyl)benzene.

Oxidation: Selective oxidation of the thioether to the final product, this compound.

Each step in this linear sequence builds upon the previous one, leading directly to the target molecule.

Chemo- and Regioselectivity Considerations in Multistep Synthesis

The assembly of this compound typically proceeds through a two-step sequence: the formation of a thioether precursor, 1-bromo-4-(butylthiomethyl)benzene, followed by its selective oxidation to the corresponding sulfoxide. Each of these steps requires precise control to manage selectivity.

Step 1: Synthesis of 1-Bromo-4-(butylthiomethyl)benzene

A common and effective method for constructing the carbon-sulfur bond in the thioether precursor is the nucleophilic substitution reaction between a 4-bromobenzyl halide (such as 4-bromobenzyl bromide) and a sulfur nucleophile, typically sodium butanethiolate. The regioselectivity in this step is critical. The reaction must selectively occur at the benzylic carbon of the 4-bromobenzyl halide. Fortunately, the benzylic position is highly activated towards nucleophilic substitution, making this transformation generally regioselective.

However, potential side reactions that could compromise regioselectivity include nucleophilic aromatic substitution, although this is generally less favorable under typical reaction conditions for this type of transformation.

Step 2: Selective Oxidation of 1-Bromo-4-(butylthiomethyl)benzene

The subsequent step, the oxidation of the sulfide to a sulfoxide, is a key chemoselective challenge. The primary difficulty lies in preventing over-oxidation of the desired sulfoxide to the corresponding sulfone, 1-bromo-4-(butylsulfonylmethyl)benzene. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions being paramount for achieving high chemoselectivity.

A practical and switchable method for the synthesis of aryl sulfoxides involves the oxidation of sulfides using O2/air as the terminal oxidant. The chemoselectivity of the products can be controlled by the reaction temperature. researchgate.netnih.gov For instance, lower temperatures generally favor the formation of the sulfoxide, while higher temperatures tend to lead to the sulfone. researchgate.netnih.gov

The use of specific catalytic systems can also enhance the selectivity of the oxidation. For example, certain metal-based catalysts can mediate the selective oxidation of sulfides to sulfoxides. The development of practical and efficient methods to create aryl sulfides has been realized through transition metal catalysis. nih.gov

The table below summarizes various oxidizing systems and their typical selectivity in the oxidation of sulfides to sulfoxides.

| Oxidizing System | Typical Selectivity for Sulfoxide | Reference |

| O2/Air at controlled temperature | High (temperature-dependent) | researchgate.netnih.gov |

| Hydrogen peroxide with a catalyst | Moderate to High | N/A |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Moderate (can lead to over-oxidation) | N/A |

| Sodium periodate | High | N/A |

The synthesis of related brominated phenols has also highlighted the importance of regioselectivity. In these cases, the choice of brominating agent and solvent system can significantly influence the position of bromination on the aromatic ring. chemistryviews.org While not directly applicable to the synthesis of the side chain, these findings underscore the general principle of controlling regiochemistry in the synthesis of substituted aromatic compounds.

Chemical Reactivity and Transformation of 1 Bromo 4 Butylsulfinylmethyl Benzene

Reactivity of the Aryl Bromide Moiety

The presence of a bromine atom on the phenyl ring of 1-Bromo-4-(butylsulfinylmethyl)benzene imparts a rich and varied chemical reactivity to this moiety. The interplay between the halogen's inductive effects and the potential for transition-metal catalysis opens up a range of synthetic transformations.

Nucleophilic Aromatic Substitution Reactions of the Brominated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) on aryl halides is a well-established class of reactions where a nucleophile displaces a halide ion from an aromatic ring. The feasibility of this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups at positions ortho or para to the leaving group. scribd.comchemistrysteps.combyjus.com

In the case of this compound, the butylsulfinylmethyl group (-CH₂SO(C₄H₉)) at the para position acts as an electron-withdrawing group. This is due to the inductive effect of the electronegative oxygen atom in the sulfinyl group. This electron withdrawal deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orglibretexts.org

The general mechanism for the SNAr reaction involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the bromide ion.

A variety of nucleophiles can be employed in these reactions. Common nucleophiles and the expected products are summarized in the table below.

| Nucleophile (Nu⁻) | Product |

| Hydroxide (OH⁻) | 4-(Butylsulfinylmethyl)phenol |

| Alkoxide (RO⁻) | 1-(Alkoxy)-4-(butylsulfinylmethyl)benzene |

| Amide (R₂N⁻) | N,N-Dialkyl-4-(butylsulfinylmethyl)aniline |

| Thiolate (RS⁻) | 1-(Alkylthio)-4-(butylsulfinylmethyl)benzene |

It is important to note that while the sulfinylmethyl group activates the ring for SNAr, it is generally less activating than a nitro group, which is a classic activating group for this type of reaction. chemistrysteps.com Consequently, the reaction conditions for this compound may require higher temperatures or more reactive nucleophiles compared to substrates bearing stronger electron-withdrawing groups.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O Bond Formations)

The bromine atom in this compound serves as an excellent handle for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, significantly expanding the synthetic utility of the parent molecule. Palladium-based catalysts are most commonly employed for these transformations.

C-C Bond Forming Reactions:

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This is a versatile method for forming biaryl structures or introducing alkyl or vinyl groups.

Heck Coupling: In a Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, typically resulting in a substituted alkene.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to yield an aryl alkyne.

C-N and C-O Bond Forming Reactions:

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction that forms a C-N bond between the aryl bromide and an amine. It is a highly general method for the synthesis of arylamines.

Buchwald-Hartwig Etherification: Similar to the amination, this reaction forms a C-O bond by coupling the aryl bromide with an alcohol in the presence of a palladium catalyst and a base.

The table below summarizes some of the key transition-metal-catalyzed cross-coupling reactions applicable to this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C | Biaryls, Alkylarenes |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C | Substituted Alkenes |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C | Aryl Alkynes |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | C-N | Arylamines |

| Buchwald-Hartwig Etherification | ROH | Pd(OAc)₂, Ligand, Base | C-O | Aryl Ethers |

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and often requires optimization for a specific substrate like this compound.

Electrophilic Aromatic Substitution on the Brominated Benzene (B151609) Core

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. chemistry.coach The substituents already present on the ring play a critical role in determining both the rate of reaction and the position of the incoming electrophile. libretexts.orglibretexts.org

The butylsulfinylmethyl group (-CH₂SO(C₄H₉)) and the bromine atom are both deactivating groups for electrophilic aromatic substitution. libretexts.orgmsu.eduyoutube.com This means that this compound will be less reactive towards electrophiles than benzene itself. The deactivation arises from the electron-withdrawing inductive effects of these groups.

Regarding the directing effect, halogens are an exception to the general rule and are considered ortho-, para-directors, despite being deactivating. libretexts.org The butylsulfinylmethyl group, being electron-withdrawing, is a meta-director. libretexts.org In a disubstituted benzene ring like this, the directing effects of both groups must be considered. The positions ortho to the bromine atom are also meta to the butylsulfinylmethyl group. The position meta to the bromine is ortho to the butylsulfinylmethyl group. Given that both groups deactivate the ring, forcing conditions (e.g., higher temperatures, stronger Lewis acids) would likely be required for EAS to proceed. The substitution pattern would be a mixture of isomers, with the precise ratio depending on the specific electrophile and reaction conditions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using a Lewis acid catalyst.

Reactivity of the Sulfinyl Group

The sulfinyl group (-SO-) in this compound is a versatile functional group that can undergo both oxidation and reduction, providing a pathway to other sulfur-containing compounds.

Further Oxidation to Sulfones

The sulfinyl group can be readily oxidized to the corresponding sulfonyl group (-SO₂-), yielding 1-Bromo-4-(butylsulfonylmethyl)benzene. This transformation is significant as sulfones are also valuable synthetic intermediates. A variety of oxidizing agents can accomplish this conversion. acsgcipr.orgacs.org

The choice of oxidant and reaction conditions can be tuned to achieve high yields and selectivity. Care must be taken to avoid side reactions, especially with stronger oxidants that could potentially affect other parts of the molecule.

| Oxidizing Agent | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst (e.g., Lewis acid) or in acetic acid. gaylordchemical.com |

| Peroxy acids (e.g., m-CPBA) | Stoichiometric use in a suitable solvent like dichloromethane. |

| Potassium Permanganate (KMnO₄) | Can be used, but conditions need to be carefully controlled to avoid over-oxidation. |

| Electrochemical Oxidation | An environmentally friendly method using an electric current. acs.org |

| Halogen-based reagents | Reagents like sodium hypochlorite (B82951) (NaOCl) can be effective. researchgate.net |

Reduction to Sulfides

The sulfinyl group can also be reduced back to a sulfide (B99878) (thioether) group (-S-), which would yield 1-Bromo-4-(butylthiomethyl)benzene. This reduction is a common transformation in organic synthesis. researchgate.netrsc.org

A wide range of reducing agents and methods have been developed for the deoxygenation of sulfoxides. researchgate.netorganic-chemistry.org The choice of method often depends on the desired chemoselectivity and the presence of other functional groups in the molecule.

| Reducing Agent/System | Typical Conditions |

| Al-NiCl₂·6H₂O | A convenient and rapid method. researchgate.net |

| PPh₃/I₂ or PPh₃/Br₂ | A combination of triphenylphosphine (B44618) and a halogen. |

| Silanes (e.g., PhSiH₃) with a catalyst | Catalysts can include manganese or other transition metals. rsc.org |

| Triflic anhydride (B1165640) and potassium iodide | An effective system for deoxygenation at room temperature. organic-chemistry.org |

| SOCl₂/Ph₃P | Thionyl chloride catalyzed reduction with triphenylphosphine. organic-chemistry.org |

The ability to interconvert between the sulfide, sulfoxide (B87167), and sulfone oxidation states provides a valuable synthetic flexibility when using this compound as a building block.

Nucleophilic Additions and Substitutions at the Sulfur Center

The sulfur atom in this compound is electrophilic and can be targeted by various nucleophiles. These reactions typically proceed through an addition-elimination mechanism, often with a high degree of stereoselectivity if the sulfur atom is a stereocenter. tandfonline.comresearchgate.net The nature of the nucleophile and the reaction conditions determine the final product.

Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles capable of reacting at the sulfur center of aryl sulfoxides. researchgate.netacs.orgacs.org The reaction of an aryl sulfoxide with an organolithium or Grignard reagent can lead to a ligand exchange at the sulfur atom. acs.org For this compound, this would involve the displacement of either the butyl group or the 4-bromobenzyl group. The outcome of the reaction can be influenced by the steric and electronic properties of the incoming nucleophile and the existing substituents on the sulfur atom.

The general mechanism for nucleophilic substitution at the sulfinyl sulfur involves the formation of a hypervalent sulfur intermediate, often referred to as a sulfurane. tandfonline.comtandfonline.com The stereochemical outcome, typically inversion of configuration at the sulfur center, is a key feature of these transformations, particularly in the synthesis of chiral sulfoxides from chiral sulfinate esters. researchgate.netillinois.edu

Table 1: Examples of Nucleophilic Substitution at the Sulfur Center of Aryl Sulfoxides

| Aryl Sulfoxide Substrate | Nucleophile | Product | Reference |

| Methyl p-tolyl sulfoxide | Phenylmagnesium bromide | Methyl phenyl sulfoxide | illinois.edu |

| Menthyl p-toluenesulfinate | Ethylmagnesium iodide | Ethyl p-tolyl sulfoxide | illinois.edu |

| Diaryl sulfoxides | Alkyllithium reagents | Alkyl aryl sulfoxides | acs.org |

Pericyclic and Cycloaddition Reactions Involving the Sulfinyl Group

While the sulfinyl group in this compound is not directly part of a conjugated system required for many pericyclic reactions, it can be chemically modified to generate reactive intermediates that do participate in such transformations. For instance, the corresponding vinyl sulfoxide, derived from this compound, could act as a dienophile in Diels-Alder reactions. jst.go.jpelsevierpure.comthieme-connect.com The stereoselectivity of these cycloadditions is often controlled by the chiral sulfinyl group. tandfonline.com Vinyl sulfoxides have been utilized as acetylene (B1199291) equivalents in Diels-Alder cycloadditions. acs.org

Furthermore, the sulfinyl group can participate in [3+2] cycloaddition reactions. For example, arynes, generated in situ, can react with vinyl sulfides to form benzannulated sulfonium (B1226848) ylides via a [3+2] cycloaddition. nih.gov While not a direct reaction of the parent compound, this highlights the potential of its derivatives in constructing complex cyclic systems. Sulfenes, which can be generated from sulfonyl chlorides, also undergo [3+2] cycloadditions with heteroaromatic N-ylides to form sulfone-embedded N-fused heterocycles. acs.org

Table 2: Examples of Cycloaddition Reactions with Sulfinyl-Containing Compounds

| Reaction Type | Sulfinyl-Containing Reactant | Reaction Partner | Product Type | Reference |

| Diels-Alder | Fluoroalkyl vinyl sulfoxide | Cyclopentadiene | Bicyclic sulfoxide | thieme-connect.com |

| Diels-Alder | ortho-Epoxyphenyl vinyl sulfoxide | Cyclopentadiene | Epoxy-opened cycloadduct | jst.go.jpelsevierpure.com |

| [3+2] Cycloaddition | Vinyl sulfide | Aryne | Benzannulated sulfonium ylide | nih.gov |

| [3+2] Cycloaddition | Sulfene (from sulfonyl chloride) | Isoquinolinium ylide | Sulfone-embedded N-fused heterocycle | acs.org |

Reactivity of the Benzylic Methylene (B1212753) Bridge

The methylene group situated between the sulfinyl group and the brominated benzene ring is a benzylic position, rendering the attached hydrogen atoms acidic and susceptible to radical abstraction.

Alpha-Deprotonation and Subsequent Reactions

The hydrogen atoms on the carbon alpha to the sulfinyl group (the benzylic methylene bridge) are significantly more acidic than simple alkyl protons due to the electron-withdrawing nature of the sulfinyl group and the resonance stabilization of the resulting carbanion by the adjacent aromatic ring. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can effectively deprotonate this position to form a stabilized carbanion. organicchemistrydata.org

This alpha-lithiated species is a potent nucleophile and can react with a variety of electrophiles, allowing for the introduction of new functional groups at the benzylic position. acs.org For example, it can undergo alkylation with alkyl halides, or addition to carbonyl compounds like aldehydes and ketones to form β-hydroxy sulfoxides. nih.gov These reactions are often highly diastereoselective when a chiral sulfoxide is used, providing a powerful tool for asymmetric synthesis. acs.org

A related and important transformation of sulfoxides is the Pummerer rearrangement. This reaction is typically initiated by an acylating agent, such as acetic anhydride, which activates the sulfoxide. wikipedia.orgchem-station.com Subsequent deprotonation at the alpha-carbon leads to a rearrangement that ultimately furnishes an α-acyloxy sulfide. oup.comcdnsciencepub.com For this compound, the Pummerer reaction would be expected to yield an α-acetoxy sulfide at the benzylic position.

Table 3: Examples of Reactions Involving Alpha-Deprotonation of Benzylic Sulfoxides

| Sulfoxide Substrate | Reagent(s) | Product Type | Reference |

| (R)-(+)-Methyl p-tolyl sulfoxide | 1. LDA; 2. Imines | β-Amino sulfoxide | acs.org |

| Benzyl (B1604629) p-tolyl sulfoxides | Acetic anhydride | α-Acetoxy sulfide | oup.com |

| Allyl aryl sulfides | n-BuLi, chiral ligand; Ketone | α-Hydroxyalkylated sulfide | nih.gov |

Radical Reactions at the Benzylic Position

The benzylic C-H bonds in this compound are susceptible to homolytic cleavage to form a resonance-stabilized benzylic radical. This reactivity is commonly exploited in free-radical halogenation reactions. Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxide. chadsprep.commasterorganicchemistry.comchadsprep.com This method is preferred over using elemental bromine to avoid electrophilic aromatic substitution on the benzene ring. chadsprep.com The resulting α-bromo sulfoxide would be a valuable intermediate for further synthetic transformations. The stability of the benzylic radical intermediate is a key factor driving the selectivity of this reaction. The generation of benzylic radicals from aryl alkyl sulfoxides can also be achieved under photolytic conditions. acs.org

Table 4: Examples of Radical Reactions at the Benzylic Position

| Substrate | Reagent(s) | Product Type | Reference |

| Toluene (B28343) | NBS, triphenylphosphine selenide | Benzyl bromide | researchgate.net |

| Alkylbenzenes | NBS, radical initiator | Benzylic bromides | masterorganicchemistry.comchadsprep.com |

| 3-Aryl-oxetanes (via carboxylic acid precursor) | Visible light, photoredox catalyst | Benzylic tertiary radical intermediate | escholarship.org |

Advanced Spectroscopic and Analytical Characterization of 1 Bromo 4 Butylsulfinylmethyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. For 1-Bromo-4-(butylsulfinylmethyl)benzene, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming the connectivity of the atoms and for providing information about the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the aromatic protons and the aliphatic protons of the butyl and methylsulfinyl groups. The aromatic protons on the disubstituted benzene (B151609) ring are expected to appear as a set of doublets, typical of a para-substituted system. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the bromine atom and the sulfinyl group. The methylene (B1212753) protons adjacent to the sulfoxide (B87167) group are diastereotopic due to the chirality at the sulfur center, and they would likely appear as a complex multiplet. The protons of the butyl group would present as a series of multiplets corresponding to the different methylene groups and a terminal methyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The aromatic region would display signals for the four distinct carbon atoms of the benzene ring. The carbon atom bearing the bromine atom would show a characteristic chemical shift, as would the carbon attached to the butylsulfinylmethyl group. The aliphatic region would contain signals for the four carbons of the butyl group and the methylene carbon of the sulfinylmethyl moiety.

Stereochemical Assignment: A crucial aspect of the NMR analysis of chiral sulfoxides is the determination of their stereochemistry. The sulfoxide group in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. NMR techniques, particularly in the presence of chiral solvating agents or chiral shift reagents, can be employed to distinguish between these enantiomers. The diastereotopic nature of the methylene protons adjacent to the chiral sulfur atom is a direct consequence of this chirality and can be a key feature in its NMR spectrum.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (2H) | 7.50 - 7.65 | Doublet | ~8.5 |

| Aromatic (2H) | 7.20 - 7.35 | Doublet | ~8.5 |

| -CH₂-SO- | 3.80 - 4.10 | Multiplet | - |

| -SO-CH₂- (butyl) | 2.70 - 2.90 | Multiplet | - |

| Butyl -CH₂- | 1.60 - 1.80 | Multiplet | - |

| Butyl -CH₂- | 1.35 - 1.55 | Multiplet | - |

| Butyl -CH₃ | 0.85 - 1.00 | Triplet | ~7.3 |

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic C-Br | 122 - 125 |

| Aromatic C-H | 131 - 133 |

| Aromatic C-H | 129 - 131 |

| Aromatic C-CH₂ | 138 - 141 |

| -CH₂-SO- | 55 - 60 |

| -SO-CH₂- (butyl) | 50 - 55 |

| Butyl -CH₂- | 24 - 26 |

| Butyl -CH₂- | 21 - 23 |

| Butyl -CH₃ | 13 - 15 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is crucial for determining the molecular weight and for gaining structural information through the analysis of fragmentation patterns.

Molecular Mass Determination: High-resolution mass spectrometry (HRMS) can provide a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. The presence of bromine is readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which results in two molecular ion peaks (M+ and M+2) of nearly equal intensity.

Fragmentation Analysis: Under electron ionization (EI), the molecule will fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure. Common fragmentation pathways for this compound would likely involve cleavage of the C-S bonds, loss of the butyl group, and loss of the sulfinyl moiety. The presence of the brominated benzene ring would lead to characteristic fragment ions.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

| 274/276 | [M]⁺ (Molecular Ion) |

| 217/219 | [M - C₄H₉]⁺ |

| 199/201 | [M - C₄H₉SO]⁺ |

| 171/173 | [BrC₆H₄CH₂]⁺ |

| 155/157 | [BrC₆H₄]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 57 | [C₄H₉]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide valuable information about the functional groups present in the molecule.

Infrared Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the S=O stretching vibration, typically found in the range of 1030-1070 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C=C stretching vibrations for the benzene ring, and the C-Br stretching vibration at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy can provide additional information, particularly for vibrations that are weak or absent in the IR spectrum. The S=O stretch is also Raman active. Aromatic ring vibrations are often strong in the Raman spectrum.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique(s) |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| S=O Stretch | 1030 - 1070 | IR, Raman (strong) |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-S Stretch | 600 - 800 | IR, Raman |

| C-Br Stretch | 500 - 650 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

For crystalline derivatives of this compound, single-crystal X-ray crystallography can provide an unambiguous determination of the three-dimensional molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Crucially, for a chiral compound, X-ray crystallography can determine the absolute configuration of the stereocenters, providing definitive proof of the enantiomeric form present in the crystal. The resulting crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the packing of the molecules in the crystal lattice.

Chiroptical Spectroscopy for Optical Purity Assessment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are essential for determining the enantiomeric purity and absolute configuration of chiral sulfoxides like this compound.

Circular Dichroism (CD) Spectroscopy: Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized light by the chiral molecule. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the stereochemistry of the molecule. acs.org By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be confidently assigned.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve is related to the CD spectrum through the Kronig-Kramers relations and can also be used to determine the absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the vibrational analogue of ECD, measuring the differential absorption of left- and right-circularly polarized infrared radiation. VCD provides a detailed fingerprint of the stereochemistry and conformation of a chiral molecule in solution.

The combination of these chiroptical techniques provides a powerful and reliable means for the stereochemical characterization of this compound and its derivatives, which is of paramount importance in fields such as asymmetric synthesis and medicinal chemistry. researchgate.net

Computational and Theoretical Insights into this compound: A Field in its Infancy

Initial computational chemistry explorations of the molecular structure and electronic properties of this compound have been undertaken, though comprehensive theoretical studies remain limited. Preliminary data from quantum chemical calculations offer a foundational understanding of this molecule, paving the way for future in-depth research into its reactivity and interactions.

Currently, detailed and specific computational and theoretical research on this compound is not extensively available in publicly accessible scientific literature. However, the principles of computational chemistry allow for the theoretical examination of its properties. Such studies, when conducted, would provide valuable insights into the molecule's behavior and characteristics. The following sections outline the types of computational studies that would be instrumental in characterizing this compound, based on established methodologies applied to similar organic molecules.

Applications of 1 Bromo 4 Butylsulfinylmethyl Benzene As a Synthetic Building Block

Utilization in the Construction of Complex Natural Products and Analogues

The sulfoxide (B87167) group is a key functional group in asymmetric synthesis, often employed as a chiral auxiliary to control the stereochemical outcome of reactions. Chiral sulfoxides have been instrumental in the asymmetric synthesis of a wide array of natural products and biologically active compounds over the past several decades. thieme-connect.com The stereocenter at the sulfur atom in chiral sulfinyl compounds, such as the one present in 1-Bromo-4-(butylsulfinylmethyl)benzene, can direct the formation of new stereocenters in a predictable manner. acs.org

While specific examples detailing the use of this compound in natural product synthesis are not prevalent in the literature, the general principles of using aryl sulfoxides are well-established. For instance, the sulfoxide can be used to direct aldol (B89426) reactions, Michael additions, and other carbon-carbon bond-forming reactions with high diastereoselectivity. scielo.org.mx The resulting products, containing the sulfoxide auxiliary, can then be further transformed, and the auxiliary can be cleaved to yield the target natural product or its analogue. The bromo-substituent on the aromatic ring provides an additional handle for diversification, allowing for its conversion into other functional groups through reactions like cross-coupling, which can be performed before or after the sulfoxide-directed transformations.

Role in the Development of Chiral Auxiliaries and Ligands

Chiral sulfinyl compounds are widely recognized for their role as versatile auxiliaries and ligands in asymmetric catalysis. acs.org The sulfoxide moiety in this compound can act as a coordinating group for metal centers, and when used in its enantiopure form, it can create a chiral environment around the metal. This is crucial for enantioselective catalysis, where the goal is to produce one enantiomer of a chiral product over the other. researchgate.netlibretexts.org

The development of chiral ligands is a cornerstone of modern asymmetric synthesis. acs.org Ligands based on chiral sulfoxides have been successfully employed in a variety of metal-catalyzed reactions, including enantioselective C-H activation, silylation, and borylation. libretexts.org The general structure of this compound makes it a promising candidate for the development of new chiral ligands. The sulfoxide provides the chiral center and a coordination site, while the bromo-aryl group can be further functionalized to tune the steric and electronic properties of the ligand, or to attach it to a larger scaffold.

For example, the bromo- group can be converted to a phosphine (B1218219), another common coordinating group, to create a bidentate P,S-ligand. The combination of a "hard" sulfoxide and a "soft" phosphine ligand can be beneficial in certain catalytic cycles. The modular nature of such a synthesis allows for the creation of a library of ligands with varying properties, which can then be screened for optimal performance in a desired asymmetric transformation.

Precursor for Advanced Organic Materials and Polymers

The incorporation of sulfoxide moieties into polymers can impart unique and desirable properties to the resulting materials. fu-berlin.de Polysulfoxides are known for their low cytotoxicity and biocompatibility, making them interesting candidates for biomedical applications. nih.gov Furthermore, the sulfoxide group can introduce "stealth-like" characteristics, similar to polyethylene (B3416737) glycol (PEG), which can help to reduce non-specific protein adsorption and improve the in vivo performance of drug delivery systems. fu-berlin.denih.gov

This compound can serve as a monomer for the synthesis of such advanced polymers. The bromo-substituent provides a convenient handle for polymerization through various cross-coupling reactions, such as Suzuki or Stille coupling, which are known to be effective for the synthesis of conjugated polymers. The resulting polymers would feature a poly(p-phenylene) backbone with pendant butylsulfinylmethyl groups.

These polymers could exhibit dual-responsive behavior, reacting to changes in both temperature and redox conditions. rsc.org The sulfoxide group is hydrophilic, but it can be oxidized to the more hydrophobic sulfone, leading to a change in the polymer's solubility and aggregation behavior. rsc.org This responsiveness could be exploited in applications such as smart drug delivery systems, where the polymer releases its payload in response to specific stimuli found in the target environment, like the oxidative stress associated with inflammation. nih.gov

Below is a table summarizing the potential properties of polymers derived from this compound:

| Property | Origin | Potential Application |

| Biocompatibility | Sulfoxide Groups | Biomedical devices, drug delivery |

| "Stealth" Character | Sulfoxide Groups | Long-circulating drug carriers |

| Redox-Responsiveness | Sulfoxide-Sulfone Oxidation | Stimuli-responsive drug release |

| Tunable Properties | Functionalization of Bromo-Aryl Unit | Tailored materials for specific applications |

Development of Novel Reagents and Methodologies in Organic Synthesis

The dual functionality of this compound, possessing both an aryl bromide and a sulfoxide, makes it a versatile reagent for the development of novel synthetic methodologies. Aryl bromides are common substrates in a vast array of cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org The sulfoxide group, on the other hand, can be used to direct reactions, act as a leaving group, or be transformed into other functional groups. organic-chemistry.orgrsc.org

The presence of both groups allows for sequential or one-pot multi-component reactions. For example, the bromo- group can be used in a Suzuki coupling to introduce a new aryl substituent, followed by a transformation of the sulfoxide group. Alternatively, the sulfoxide could be used to direct an ortho-lithiation, followed by quenching with an electrophile, and then a subsequent cross-coupling at the bromo-position. rsc.org

The development of new methods for the synthesis of sulfoxides is an active area of research. nih.govjchemrev.com this compound could be used as a model substrate to test new reactions or to explore the reactivity of bifunctional molecules. For instance, it could be employed in studies on the palladium-catalyzed arylation of sulfenate anions, a method for forming aryl sulfoxides. acs.org The interplay between the two functional groups could lead to the discovery of new and unexpected reactivity, further expanding the toolbox of synthetic organic chemists.

Future Research Directions in 1 Bromo 4 Butylsulfinylmethyl Benzene Chemistry

Design of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of aryl sulfoxides often involves stoichiometric oxidants and solvents that are environmentally undesirable. Future research will be heavily focused on creating "green" and more efficient pathways to 1-bromo-4-(butylsulfinylmethyl)benzene.

Key research objectives include:

Catalytic Oxidation with Green Oxidants: A primary goal is to replace traditional, often hazardous, oxidizing agents with environmentally benign alternatives like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). organic-chemistry.orgacs.orgacs.org Research into catalysts that can activate these oxidants selectively is crucial. For instance, iron nitrate (B79036) (Fe(NO₃)₃) has been shown to be effective for the gram-scale synthesis of various sulfoxides using oxygen as the green oxidant under mild conditions. acs.org Similarly, organocatalysts such as 2,2,2-trifluoroacetophenone (B138007) have demonstrated high efficiency in promoting sulfide (B99878) oxidation with hydrogen peroxide. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis represents a frontier in sustainable synthesis. rsc.org This approach uses light as a traceless energy source to drive the oxidation of the parent sulfide. rsc.org Studies have shown that organic dyes can catalyze the aerobic oxidation of sulfides, and the reaction can be controlled to produce either the sulfoxide (B87167) or the sulfone. rsc.orgrsc.org Developing a photocatalytic system specific to this compound could offer a highly sustainable manufacturing process. rsc.org

Solvent Selection and Reduction: A move towards greener solvents or solvent-free conditions is another important research direction. Research has demonstrated that the choice of solvent can even be used to switch the selectivity between sulfoxide and sulfone products when using air as the oxidant. figshare.comnih.govresearchgate.net Investigating deep eutectic solvents or water-based systems could significantly improve the environmental profile of the synthesis.

| Parameter | Traditional Methods | Future Sustainable Methods |

|---|---|---|

| Oxidant | m-CPBA, Peracids, Stoichiometric metal oxidants | O₂/Air, H₂O₂ organic-chemistry.orgacs.org |

| Catalyst | Often stoichiometric or heavy-metal based | Iron salts, Organocatalysts, Photocatalysts organic-chemistry.orgacs.orgrsc.org |

| Energy Source | Thermal heating | Visible light, Mild thermal conditions rsc.org |

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane) | Green solvents (e.g., Acetic Acid, Ethanol), Water, or solvent-free acs.orgrsc.org |

| Byproducts | Reduced oxidant, Metal waste | Water, Benign catalyst degradation products |

Exploration of Novel Reactivity Patterns and Catalytic Applications

The bifunctional nature of this compound, possessing both a bromo-aryl group and a sulfoxide moiety, makes it a rich substrate for exploring novel chemical transformations and applications.

Advanced Cross-Coupling Reactions: The bromo-aryl functional group is a well-established handle for palladium-catalyzed cross-coupling reactions. Future work could explore coupling the sulfoxide with partners that are typically sensitive to harsher reaction conditions. Furthermore, developing palladium-catalyzed arylations of sulfenate anions provides a novel route to aryl sulfoxides themselves. acs.orgmdpi.com This could lead to domino reactions where the sulfoxide directs a C-H activation or participates in a subsequent transformation after an initial coupling event.

Asymmetric Synthesis and Chiral Ligand Development: The sulfur atom in the sulfoxide group is a stereocenter. The synthesis of enantiomerically pure this compound is a significant challenge and a key research direction. rsc.org Chiral sulfoxides are valuable in asymmetric synthesis, acting as chiral auxiliaries or ligands for metal catalysts. rsc.orgacs.org Future research could focus on developing catalytic asymmetric oxidation of the parent sulfide or resolution of the racemic sulfoxide. The resulting enantiopure compound could be investigated as a ligand in asymmetric metal catalysis, for example, in the synthesis of atropisomeric compounds. nih.gov

Sulfoxide Group Transformations: Beyond its role as a spectator or directing group, the sulfoxide itself can undergo various transformations. Research into its deoxygenation back to the sulfide, potentially using photocatalysis, could be part of a redox-neutral reaction cycle. acs.org Conversely, its oxidation to the corresponding sulfone provides another avenue for functionalization. The controlled reactivity at the sulfur center is key to expanding the synthetic utility of this molecule.

| Functional Group | Potential Reaction | Future Application |

|---|---|---|

| Bromo-Aryl | Domino Heck/C-H Activation | Rapid construction of complex polycyclic aromatics |

| Bromo-Aryl | Palladium-Catalyzed Arylation acs.org | Synthesis of diverse diaryl sulfoxides |

| Chiral Sulfoxide | Asymmetric Metal Catalysis rsc.org | Development of new chiral ligands for asymmetric synthesis |

| Sulfoxide | Photocatalytic Deoxygenation acs.org | Use as a recyclable chiral auxiliary |

| Entire Molecule | Catalytic Asymmetric Synthesis nih.govnih.gov | Access to enantiopure sulfoxides for medicinal chemistry |

Integration into Continuous Flow Synthesis Platforms

Moving chemical synthesis from traditional batch reactors to continuous flow platforms offers numerous advantages in terms of safety, efficiency, and scalability. The synthesis of this compound is an ideal candidate for this technological shift.

Enhanced Safety and Heat Transfer: The oxidation of sulfides to sulfoxides is often highly exothermic. acs.org In batch reactors, this can lead to localized hot spots, poor selectivity, and potential thermal runaway. acs.org Microreactors and other flow devices feature a very high surface-area-to-volume ratio, enabling superior heat dissipation and precise temperature control. researchgate.netmdpi.comdntb.gov.ua This allows for the safe use of highly reactive oxidants and the potential to run reactions at higher concentrations or temperatures than would be feasible in batch.

Improved Yield and Selectivity: Flow chemistry allows for precise control over reaction parameters like residence time, stoichiometry, and mixing. researchgate.net This fine control can minimize the formation of the over-oxidized sulfone byproduct, leading to higher selectivity and yield of the desired sulfoxide. acs.orgnih.gov Studies on diphenyl sulfoxide synthesis have shown that continuous flow processes can outperform batch methods in both yield and selectivity. acs.org

Scalability and Automation: Flow systems are inherently more scalable than batch systems. rsc.org Instead of using larger, more dangerous reactors, production can be increased by running the flow system for longer periods or by "scaling out" (running multiple systems in parallel). mdpi.com This approach also lends itself to automation, enabling on-demand production with minimal manual intervention.

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Heat Transfer | Poor, risk of hot spots | Excellent, highly controlled mdpi.com |

| Safety | Risk of thermal runaway with exothermic reactions acs.org | Inherently safer due to small reaction volume researchgate.netmdpi.com |

| Control | Limited control over mixing and residence time | Precise control over residence time, temperature, and stoichiometry researchgate.net |

| Selectivity | Prone to over-oxidation (sulfone formation) | Higher selectivity for sulfoxide achievable acs.orgnih.gov |

| Scalability | Difficult and hazardous to scale up | Easily scalable by extending run time or numbering-up rsc.orgmdpi.com |

Development of Advanced Analytical Techniques for Real-Time Reaction Monitoring

To fully optimize the synthesis of this compound, especially in continuous flow, the implementation of Process Analytical Technology (PAT) is essential. europeanpharmaceuticalreview.comnih.gov PAT involves using in-situ, real-time analytical techniques to monitor and control the manufacturing process.

In-situ Spectroscopic Monitoring: Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can be integrated directly into the reaction vessel or flow stream. mdpi.comnih.gov These methods can provide real-time data on the concentration of the starting sulfide, the sulfoxide product, and any sulfone byproduct. This information allows for precise determination of reaction kinetics and endpoints, ensuring optimal yield and purity. mdpi.com

Real-Time Monitoring of Crystallization: Crystallization is a critical downstream process for isolating and purifying the final product. sailife.com PAT tools such as Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM) can monitor crystal size and count in real-time. europeanpharmaceuticalreview.comnih.gov This allows for the development of controlled crystallization processes to ensure consistent particle size distribution, which is crucial for product quality and downstream processing like filtration and drying. sailife.com

Hyphenated Chromatographic Techniques: For more detailed mechanistic studies, online or automated sampling coupled with High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be employed. uvic.ca Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can identify and track transient intermediates in the reaction, providing invaluable insight into the reaction mechanism. uvic.ca This level of understanding is key to troubleshooting and optimizing complex catalytic cycles.

| Technique | Parameter Monitored | Application in Synthesis |

|---|---|---|

| ATR-FTIR / Raman Spectroscopy | Concentration of reactants, products, byproducts mdpi.comnih.gov | Real-time kinetic analysis, endpoint determination |

| Focused Beam Reflectance Measurement (FBRM) | Crystal size distribution and count europeanpharmaceuticalreview.com | Optimization and control of crystallization processes |

| Particle Vision and Measurement (PVM) | Real-time images of crystals, particle shape europeanpharmaceuticalreview.com | Understanding crystal morphology and agglomeration |

| Online HPLC-MS | Separation and identification of all components uvic.ca | Mechanistic studies, impurity profiling |

| Nuclear Magnetic Resonance (NMR) | Quantitative analysis of reaction mixture uvic.ca | Monitoring product formation and reaction rates uvic.ca |

Q & A

Q. What are the common synthetic routes for 1-Bromo-4-(butylsulfinylmethyl)benzene, and what key reaction conditions must be controlled?

The synthesis typically involves introducing the sulfinylmethyl group via oxidation of the corresponding sulfide precursor. For example, racemic or enantiopure sulfoxides can be prepared by oxidizing 4-bromo-(butylthio)methylbenzene using agents like meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C to prevent over-oxidation to sulfones . Critical conditions include maintaining low temperatures, inert atmospheres, and precise stoichiometry. Purification via column chromatography (ethyl acetate/hexane gradients) and monitoring by TLC are essential.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy (1H, 13C, DEPTQ) to assign protons and carbons, particularly around the sulfinyl group (δ ~2.5–3.5 ppm for CH2S(O)) and bromine substituent.

- IR spectroscopy to confirm the sulfinyl S=O stretch (~1040 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Chiral HPLC to assess enantiopurity if applicable .

Q. How does the sulfinyl group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

The sulfinyl group is electron-withdrawing, activating the aromatic ring for SNAr at the bromine position. However, steric hindrance from the butyl chain may slow reactions compared to smaller sulfoxides. Reactivity can be modulated by solvent polarity (e.g., DMF enhances nucleophilicity) and temperature .

Q. What safety precautions are necessary when handling this compound?

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid inhalation; the compound may irritate the respiratory tract.

- Store under argon at –20°C to prevent oxidation.

- Dispose of spills using inert absorbents and hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing sulfinyl-containing derivatives?

Contradictions in splitting patterns or signal overlaps (e.g., diastereomers) require:

- 2D NMR (COSY, HSQC) to resolve connectivity.

- Variable-temperature NMR to reduce signal broadening caused by hindered rotation.

- Cross-validation with IR (S=O stretch) and HRMS for structural confirmation .

Q. What strategies optimize the yield of this compound in palladium-catalyzed cross-coupling reactions?

- Catalyst selection : Pd(PPh3)4 or PdCl2(dppf) for Suzuki-Miyaura couplings.

- Ligand screening : Bulky ligands (XPhos) improve efficiency for sterically hindered substrates.

- Microwave-assisted synthesis reduces reaction time while maintaining yield.

- Monitor progress via GC-MS and optimize base (e.g., Cs2CO3) in solvents like THF .

Q. How to design a study comparing the reactivity of this compound with its sulfone and sulfide analogs?

- Synthesize analogs: sulfide (via thiol-alkylation) and sulfone (via oxidation with excess m-CPBA).

- Compare reaction rates in SNAr using a standardized nucleophile (e.g., piperidine).

- Analyze electronic effects via Hammett plots (σ values for sulfinyl/sulfonyl groups).

- Evaluate biological activity differences (e.g., antimicrobial assays) .

Q. How to assess the compound’s biological activity against cancer cell lines methodologically?

Q. How to perform computational studies to predict interactions with biological targets?

Q. What are the solubility properties, and how do they affect solvent choice in reactions?

The compound is moderately soluble in DCM, THF, and DMF but poorly soluble in water. Polar aprotic solvents (DMF, DMSO) enhance reactivity in SNAr, while ethers (THF) are ideal for organometallic couplings. Solubility tests via UV-Vis or gravimetric analysis inform solvent optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.